1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
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Overview
Description
This compound is a versatile chemical compound used in scientific research1. Its unique structure allows for diverse applications, such as drug development, organic synthesis, and catalysis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.Molecular Structure Analysis
The molecular structure of this compound is unique, which allows it to be used in various applications such as drug development, organic synthesis, and catalysis1. Unfortunately, I couldn’t find more detailed information about the molecular structure of this specific compound.
Chemical Reactions Analysis
While I couldn’t find specific chemical reactions involving this compound, organoboron compounds, which are similar, are highly valuable building blocks in organic synthesis3. They can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations3.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, it’s known that this compound is a versatile chemical compound used in scientific research1.Scientific Research Applications
1. Anti-tubercular Agents
- Application Summary: This compound is similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Anti-depressant Molecules
- Application Summary: This compound is similar to a series of novel antidepressant molecules synthesized via metal-catalyzed reactions .
- Methods of Application: The antidepressant molecules were synthesized using metal-catalyzed procedures .
- Results: The synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the available resources. However, similar compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicated that the compounds are non-toxic to human cells2.
Future Directions
The future directions of this compound are not explicitly mentioned in the available resources. However, the molecular interactions of similar compounds in docking studies reveal their suitability for further development2.
properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(2)8-15(19)18-7-3-4-12(10-18)20-14-5-6-17-9-13(14)16/h5-6,8-9,12H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLSHQKYOLISRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one |
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